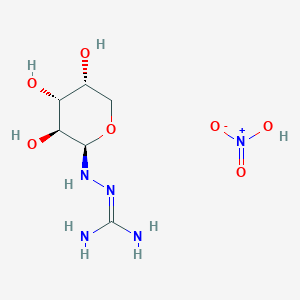
N-1-b-D-Arabinopyranosylamino guanidine HNO3
Übersicht
Beschreibung
N-1-b-D-Arabinopyranosylamino guanidine HNO3 is a useful research compound. Its molecular formula is C6H15N5O7 and its molecular weight is 269.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-1-b-D-Arabinopyranosylamino guanidine HNO3, a guanidine derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 269.21 g/mol, is characterized by its unique structure that incorporates an arabinopyranosyl moiety, which may enhance its biological interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of guanidine compounds often stems from their ability to interact with various biological targets. This compound is hypothesized to exhibit several mechanisms:
- Antimicrobial Activity : Guanidine derivatives have shown promise as antimicrobial agents due to their ability to disrupt bacterial membranes through electrostatic interactions with negatively charged surfaces . This disruption can lead to increased membrane permeability and cell lysis.
- Receptor Modulation : Similar compounds have been studied for their affinity towards histamine receptors, suggesting that N-1-b-D-Arabinopyranosylamino guanidine HNO3 may possess modulating effects on neurotransmitter systems .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study evaluating various guanidine derivatives, compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds resembling N-1-b-D-Arabinopyranosylamino guanidine HNO3 showed minimum inhibitory concentration (MIC) values ranging from 0.12 to 4 µg/mL against resistant strains such as E. cloacae and A. baumannii .
- Histamine Receptor Interaction : Another study focused on the affinity of guanidine derivatives for histamine receptors (H3R and H4R). It was found that certain modifications in the guanidine structure led to enhanced selectivity and potency as antagonists, indicating a potential role for N-1-b-D-Arabinopyranosylamino guanidine HNO3 in treating conditions linked to histamine dysregulation .
Comparative Analysis of Biological Activities
| Compound | Target Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| This compound | Antibacterial | 0.12 - 4 | Effective against multi-drug resistant strains |
| ADS1017 | Histamine H3 antagonist | Not specified | Selective and potent in receptor modulation |
| Alkyl-Guanidine Oligomers | Antimicrobial | 0.08 - 3 | Subnanomolar affinity for polyamine oxidase |
Eigenschaften
IUPAC Name |
nitric acid;2-[[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O4.HNO3/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;2-1(3)4/h2-5,9,11-13H,1H2,(H4,7,8,10);(H,2,3,4)/t2-,3-,4+,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGYVOMPIVRVHB-JJKGCWMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NN=C(N)N)O)O)O.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](O1)NN=C(N)N)O)O)O.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















